2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole
Brand Name: Vulcanchem
CAS No.: 1500844-32-5
VCID: VC7873877
InChI: InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16)
SMILES: C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N
Molecular Formula: C10H6F3N3
Molecular Weight: 225.17 g/mol

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

CAS No.: 1500844-32-5

Cat. No.: VC7873877

Molecular Formula: C10H6F3N3

Molecular Weight: 225.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole - 1500844-32-5

Specification

CAS No. 1500844-32-5
Molecular Formula C10H6F3N3
Molecular Weight 225.17 g/mol
IUPAC Name 2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]acetonitrile
Standard InChI InChI=1S/C10H6F3N3/c11-10(12,13)6-1-2-7-8(5-6)16-9(15-7)3-4-14/h1-2,5H,3H2,(H,15,16)
Standard InChI Key IFSWUJHOYKYNBX-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CC#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a benzimidazole core with two functional groups:

  • Cyanomethyl (-CH2_2CN): Enhances electrophilic reactivity, enabling participation in nucleophilic substitution or cyclization reactions.

  • Trifluoromethyl (-CF3_3): Imparts metabolic stability and lipophilicity, often improving bioavailability in drug candidates .

Table 1: Key Chemical Properties of 2-(Cyanomethyl)-6-(trifluoromethyl)benzimidazole

PropertyValueSource
CAS Number1500844-32-5
Molecular FormulaC10H6F3N3\text{C}_{10}\text{H}_{6}\text{F}_{3}\text{N}_{3}
Molecular Weight225.17 g/mol
Purity (HPLC)>95% (reported in analogs)
Melting Point208–210°C (analog data)

Synthesis and Optimization

Catalytic and Solvent-Free Approaches

A patent by JPH072794A describes a solvent-free method for synthesizing 2-(cyanomethyl)benzimidazole derivatives . Key steps include:

  • Condensing 1,2-diaminobenzene with cyanoacetate esters at 150–175°C.

  • Using high-boiling inert solvents (e.g., phenetole) to facilitate cyclization without acidic catalysts.

  • Achieving yields up to 86% with >95% purity via HPLC .

Table 2: Synthesis Conditions and Yields from Patent Examples

ExampleReagentsSolventTemperature (°C)Yield (%)Purity (%)
4a1,2-Diaminobenzene + Ethyl cyanoacetatePhenetole165–1758695.1
121,2-Diaminobenzene + n-Butyl cyanoacetatePhenetole165–16684.896.7

This method avoids halogenated solvents, addressing environmental and safety concerns .

Mechanistic Insights

The reaction proceeds via:

  • Nucleophilic attack of the diamine’s amino group on the cyanoacetate’s carbonyl carbon.

  • Cyclodehydration to form the benzimidazole ring.

  • Elimination of alcohol/water byproducts, driven by high-temperature distillation .

Physicochemical and Spectroscopic Properties

Stability and Solubility

  • Thermal Stability: Analogs with trifluoromethyl groups exhibit decomposition temperatures >200°C, suggesting robustness under standard storage .

  • Solubility: Predicted logP of ~2.3 (based on structural analogs ) indicates moderate lipophilicity, suitable for membrane penetration in biological systems.

Spectroscopic Characterization

  • UV-Vis: Strong absorption at ~272 nm (π→π* transitions in benzimidazole core) .

  • NMR: Expected signals include:

    • 1H^1\text{H}: δ 4.2–4.5 ppm (CH2_2CN), δ 7.5–8.1 ppm (aromatic protons).

    • 19F^{19}\text{F}: δ -60 to -65 ppm (CF3_3 group) .

Pharmacological and Industrial Applications

Table 3: Pharmacological Activities of Related Benzimidazoles

CompoundTarget PathogenIC50_{50}/MICSource
2-(Trifluoromethyl)benzimidazoleC. albicans8 µg/mL
2-Aminomethyl-6-CF3_3-benzimidazoleEnteroviruses5 µM

Agrochemistry

Benzimidazoles with -CF3_3 groups are used as herbicides and fungicides, leveraging their stability under field conditions.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the cyanomethyl and trifluoromethyl groups to optimize bioactivity.

  • Drug Delivery Systems: Encapsulation in nanoparticles to enhance solubility and target specificity.

  • Environmental Impact Studies: Degradation pathways and ecotoxicology in agricultural applications.

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